molecular formula C75H52O48 B144464 Woodfordin C CAS No. 126347-63-5

Woodfordin C

Cat. No. B144464
M. Wt: 1721.2 g/mol
InChI Key: WDXFHUYTXOHJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Woodfordin C is a natural product that has been isolated from the bark of the tree, Pterocarpus indicus. It is a flavonoid compound that has been found to possess various biological activities.

Mechanism Of Action

The mechanism of action of Woodfordin C is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

Woodfordin C has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, Woodfordin C has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using Woodfordin C in lab experiments is that it is a natural product and therefore, has low toxicity. It is also readily available and can be easily synthesized from the bark of the Pterocarpus indicus tree. However, one limitation is that it may be difficult to obtain large quantities of the compound for use in experiments. In addition, the mechanism of action of Woodfordin C is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Woodfordin C. One area of research is to further elucidate the mechanism of action of the compound. This will help to better understand how it exerts its various biological effects. Another area of research is to investigate the potential use of Woodfordin C as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Finally, more studies are needed to investigate the safety and toxicity of Woodfordin C in humans.

Synthesis Methods

The synthesis of Woodfordin C involves the extraction of the compound from the bark of the Pterocarpus indicus tree. The bark is first ground into a fine powder and then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Scientific Research Applications

Woodfordin C has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that Woodfordin C can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models.

properties

CAS RN

126347-63-5

Product Name

Woodfordin C

Molecular Formula

C75H52O48

Molecular Weight

1721.2 g/mol

IUPAC Name

[11-formyl-4,5,6,14,20,21,22,25,26,30,31,32,46,47,48,51,52-heptadecahydroxy-9,17,35,43,55,61-hexaoxo-38,58-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-12-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2

InChI Key

WDXFHUYTXOHJHZ-UHFFFAOYSA-N

SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Canonical SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

synonyms

woodfordin C
woodfruticosin

Origin of Product

United States

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